N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. The compound is characterized by its unique structural features, which include a mesityl group and a triazolopyridazine moiety.
The compound is cataloged under the CAS number 852372-57-7, indicating its recognition in chemical databases. It has been studied for its biological activity and potential therapeutic uses.
N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide falls under the category of organic compounds, specifically classified as an acetanilide derivative. Its structure includes elements characteristic of heterocyclic compounds, particularly those containing nitrogen in the ring systems.
The synthesis of N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step synthetic pathways that integrate various organic reactions.
The detailed reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity.
The molecular formula of N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is , with a molecular weight of approximately 421.5 g/mol.
The compound features:
The structural representation can be visualized using SMILES notation: COc1ccc(NC(=O)CSc2ccc3nnc(-c4ccccc4)n3n2)cc1OC
.
N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can participate in various chemical reactions typical for acetamides and heterocycles:
Reaction conditions such as pH, temperature, and solvent choice greatly influence the outcomes and selectivity of these reactions.
The mechanism of action for N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is primarily related to its interaction with biological targets:
Experimental studies are required to elucidate the precise biochemical interactions and pathways affected by this compound.
While specific physical properties such as melting point and boiling point are not extensively documented, the density of N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide remains unspecified.
Key chemical properties include:
N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide holds promise in various scientific fields:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2